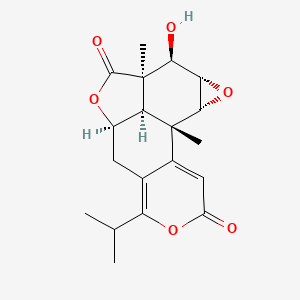

Hallactone A

説明

Hallactone A (C₁₉H₂₂O₆) is a naturally occurring lactone isolated from Podocarpus hallii, a coniferous plant native to specific ecosystems. It crystallizes as a colorless solid with a melting point of 266–268°C . Structurally, it features a bicyclic framework with hydroxyl and ester functional groups, which contribute to its moderate polarity and solubility in organic solvents.

特性

分子式 |

C19H22O6 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC名 |

(1S,2R,4S,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |

InChI |

InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10-,13+,14-,15+,16+,18-,19-/m1/s1 |

InChIキー |

WXJASYTWXBVSQZ-UOMNFSLCSA-N |

SMILES |

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

異性体SMILES |

CC(C)C1=C2C[C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

正規SMILES |

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

同義語 |

hallactone A hallolactone A |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Hallactone B shares the lactone core with Hallactone A but incorporates a sulfate ester group (C₂₀H₂₄O₉S), increasing its molecular weight and thermal stability (mp 325–330°C) .

- Hainanolidol, a diterpene from Cephalotaxus species, lacks the ester functionality of Hallactone A, resulting in lower oxygen content and amorphous morphology .

- Halophilol A diverges entirely with a phenolic backbone, linked to cytotoxicity in Iris halophila seeds .

Q & A

Q. How is Hallactone A identified and characterized in natural sources?

Q. What in vitro bioassays are used to evaluate Hallactone A’s larvicidal activity?

Standard assays involve treating housefly (Musca domestica) larvae with Hallactone A at varying concentrations (e.g., 10–100 μg/mL) and monitoring mortality rates over 24–72 hours. Dose-response curves and LC₅₀ values are calculated using probit analysis. Positive controls (e.g., commercial larvicides) and solvent controls are critical to validate results .

Q. How do researchers ensure the purity of Hallactone A in experimental studies?

Purity is confirmed via analytical HPLC with UV detection (e.g., 254 nm) and comparison to authenticated standards. Impurity profiling (e.g., residual solvents, byproducts) requires GC-MS or LC-MS. Reproducibility across batches is ensured by documenting extraction protocols (e.g., solvent ratios, temperature) .

Q. What spectroscopic techniques are critical for determining Hallactone A’s structure?

Key methods include:

- ¹H/¹³C NMR for carbon skeleton and functional groups.

- X-ray crystallography for absolute stereochemistry (if crystals are obtainable).

- High-resolution MS for molecular formula confirmation. Discrepancies in spectral data should prompt re-isolation or synthetic validation .

Q. What are the challenges in scaling up Hallactone A isolation for large-scale studies?

Challenges include low natural abundance in Podocarpus hallii and degradation during extraction. Solutions involve optimizing extraction solvents (e.g., ethanol vs. methanol), temperature, and time. Semi-synthesis from abundant precursors may be explored .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Hallactone A?

Contradictions often arise from variations in:

Q. What in vivo models are appropriate for studying Hallactone A’s toxicity and efficacy?

Rodent models (e.g., Mus musculus) are used for acute toxicity (LD₅₀) and pharmacokinetic studies (bioavailability, half-life). For ecological studies, non-target organism assays (e.g., Daphnia magna) evaluate environmental safety. Dose regimens must adhere to ethical guidelines (e.g., OECD 423) .

Q. How can computational methods predict Hallactone A’s molecular targets and mechanism of action?

Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., insect acetylcholinesterase). MD simulations assess binding stability. In silico ADMET predictions (e.g., SwissADME) guide experimental prioritization. Results require validation via enzyme inhibition assays .

Q. What strategies optimize Hallactone A’s bioavailability for pharmacological applications?

Strategies include:

- Structural modification : Adding hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.

- Prodrug design : Ester derivatives for improved absorption. Stability studies (pH, temperature) are essential .

Q. How does Hallactone A’s stereochemistry influence its biological activity?

Enantioselective synthesis (e.g., chiral catalysts) and comparative bioassays are used to test individual stereoisomers. For example, the (3R,5S) configuration may exhibit higher larvicidal activity due to better target binding. Circular dichroism (CD) spectroscopy confirms stereochemical integrity .

Methodological Recommendations

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure studies .

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Reproducibility : Document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。